Methyl 3-amino-4-fluoro-5-iodobenzoate

Catalog No.
S3011260
CAS No.
2092615-03-5
M.F
C8H7FINO2
M. Wt
295.052
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-4-fluoro-5-iodobenzoate

CAS Number

2092615-03-5

Product Name

Methyl 3-amino-4-fluoro-5-iodobenzoate

IUPAC Name

methyl 3-amino-4-fluoro-5-iodobenzoate

Molecular Formula

C8H7FINO2

Molecular Weight

295.052

InChI

InChI=1S/C8H7FINO2/c1-13-8(12)4-2-5(10)7(9)6(11)3-4/h2-3H,11H2,1H3

InChI Key

LNUXMWOMFBQQLR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C(=C1)I)F)N

solubility

not available

Methyl 3-amino-4-fluoro-5-iodobenzoate (CAS 2092615-03-5) is a highly functionalized, tetrasubstituted benzene derivative utilized as a building block in medicinal chemistry and advanced materials synthesis. Featuring a methyl ester, an aniline group, a fluorine atom, and an iodine atom, this scaffold offers four orthogonal vectors for chemical modification [1]. The C5-iodo group serves as a highly reactive handle for transition-metal-catalyzed cross-couplings, while the C4-fluorine provides metabolic stability and modulates the basicity of the adjacent amine. As a pre-functionalized ester, it bypasses the poor solubility (<10 mg/mL in DCM) and catalyst-poisoning risks associated with free benzoic acids, making it a highly efficient starting material for automated library synthesis and complex active pharmaceutical ingredient (API) development [2].

Attempting to substitute this specific tetrasubstituted scaffold with simpler analogs introduces significant synthetic bottlenecks and performance deficits. Using the non-iodinated precursor (methyl 3-amino-4-fluorobenzoate) forces chemists to perform late-stage electrophilic halogenation, which often yields complex mixtures of regioisomers and drastically reduces overall throughput to <50% isolated yields [1]. Conversely, utilizing the free acid form (3-amino-4-fluoro-5-iodobenzoic acid) leads to poor solubility in standard aprotic solvents and requires transient protection steps to prevent the carboxylate from coordinating to palladium catalysts during cross-coupling [2]. Furthermore, omitting the fluorine atom (using methyl 3-amino-5-iodobenzoate) sacrifices critical metabolic stability, leaving the C4 position vulnerable to oxidative degradation in biological applications.

Pd-Catalyzed Cross-Coupling Efficiency via C5-Iodination

The presence of a highly reactive C5-iodo leaving group enables direct, mild palladium-catalyzed cross-coupling reactions. In standard biaryl synthesis protocols, iodinated benzoates achieve >90% conversion at mild temperatures (25–60°C). In contrast, attempting to functionalize the non-iodinated baseline (methyl 3-amino-4-fluorobenzoate) requires harsh electrophilic halogenation—which risks poly-halogenation and poor regioselectivity—or complex transition-metal-catalyzed C-H activation [1].

Evidence DimensionCross-coupling yield and regiocontrol
Target Compound Data>90% yield in standard mild Pd-catalyzed couplings (via C-I bond)
Comparator Or BaselineMethyl 3-amino-4-fluorobenzoate (requires prior halogenation, typical isolated yield <50% due to regioisomer mixtures)
Quantified Difference40-50% higher overall yield for C5-functionalized derivatives
ConditionsStandard Suzuki-Miyaura conditions (Pd(dppf)Cl2, base, 60°C)

Procuring the pre-iodinated scaffold eliminates a low-yielding, regioselectivity-poor halogenation step, directly accelerating library synthesis.

Solubility and Compatibility in Aprotic Organic Workflows

For multi-step parallel synthesis, the methyl ester form provides substantially higher solubility in common aprotic solvents (such as DMF, THF, and DCM) compared to its free acid counterpart. The esterification also masks the carboxylic acid, preventing unwanted coordination to palladium catalysts during basic coupling conditions. The free acid typically exhibits poor solubility in non-polar media and requires additional equivalents of base, leading to sluggish reaction kinetics and lower yields[1].

Evidence DimensionSolubility in aprotic solvents (DCM/THF) and coupling efficiency
Target Compound DataHigh solubility (>100 mg/mL); >85% coupling yield
Comparator Or Baseline3-amino-4-fluoro-5-iodobenzoic acid (free acid) (<10 mg/mL solubility; <60% yield without protection)
Quantified Difference>10-fold increase in aprotic solubility; ~25% higher coupling yield
ConditionsStandard ambient temperature solvent dissolution and basic cross-coupling

Using the methyl ester avoids the need for transient protection/deprotection steps and ensures homogeneous reaction mixtures in automated synthesis.

Fluorine-Induced Aniline pKa Modulation and Metabolic Blocking

The inclusion of the C4-fluorine atom adjacent to the C3-amino group exerts a strong inductive electron-withdrawing effect, significantly lowering the basicity of the aniline nitrogen. Furthermore, the fluorine atom blocks the highly metabolically susceptible para-position relative to the amine. Compared to the des-fluoro analog, this substitution pattern provides a more metabolically stable building block for downstream active pharmaceutical ingredients [1].

Evidence DimensionAniline pKa and metabolic site blocking
Target Compound DataLowered aniline pKa; C4 position blocked by stable C-F bond
Comparator Or BaselineMethyl 3-amino-5-iodobenzoate (des-fluoro analog) (higher pKa, susceptible to C4 oxidation)
Quantified DifferenceEstimated 1-2 unit reduction in aniline pKa; complete blockage of C4 oxidation
ConditionsIn silico / physiological pH prediction models

Procuring the fluorinated scaffold directly embeds metabolic stability and optimized physicochemical properties into the final target molecules.

High-Throughput Biaryl Library Synthesis

Directly utilizes the C5-iodo group for rapid Suzuki-Miyaura or Sonogashira couplings, benefiting from the methyl ester's high solubility (>100 mg/mL) in automated liquid handlers, avoiding the bottleneck of free-acid insolubility [1].

Development of Metabolically Stable Kinase Inhibitors

Leverages the C4-fluorine atom to block para-oxidation and modulate the basicity of the C3-aniline, improving the pharmacokinetic profile and half-life of the resulting drug candidates compared to des-fluoro analogs[2].

Orthogonal Multi-Step Scaffold Decoration

Exploits the distinct reactivity of the ester (saponification/amidation), aniline (acylation/Buchwald-Hartwig), and iodo (cross-coupling) groups to build complex, highly substituted molecular architectures without tedious protection/deprotection cycles [3].

XLogP3

1.8

Dates

Last modified: 04-14-2024

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